molecular formula C8H10N2O2S2 B12533320 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile CAS No. 675832-94-7

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile

Cat. No.: B12533320
CAS No.: 675832-94-7
M. Wt: 230.3 g/mol
InChI Key: NKPFYHKLFLYNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and two sulfanyl groups attached to a but-2-enedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl mercaptan with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features and the versatility of its chemical reactivity

Properties

CAS No.

675832-94-7

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2,3-bis(2-hydroxyethylsulfanyl)but-2-enedinitrile

InChI

InChI=1S/C8H10N2O2S2/c9-5-7(13-3-1-11)8(6-10)14-4-2-12/h11-12H,1-4H2

InChI Key

NKPFYHKLFLYNQQ-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=C(C#N)SCCO)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.